molecular formula C22H22N2O4S2 B2747789 3-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951572-63-7

3-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2747789
CAS RN: 951572-63-7
M. Wt: 442.55
InChI Key: FCTUTESODBTJQW-UHFFFAOYSA-N
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Description

“3-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic compound. Unfortunately, there is limited information available on this specific compound .


Synthesis Analysis

A study describes the polymerizability of a similar compound, 3-methyl-N-(phenylsulfonyl)-1-aza-1,3-butadiene (MPAB). A one-step synthesis of MPAB from methacrolein and benzenesulfonamide using titanium tetrachloride and triethylamine led to a crystalline azabutadiene monomer in good yield .


Chemical Reactions Analysis

The compound seems to readily oligomerize with anionic initiators. Under radical conditions, it did not homopolymerize, but did copolymerize with styrene monomers to polymers with molecular weights up to 10,000 .

Scientific Research Applications

Antibacterial Activity

Compounds with a similar structure, such as N-arylsulfonylhydrazones, have been found to exhibit antibacterial activities . They have shown high activity against bacteria like Staphylococcus aureus and Escherichia coli . Therefore, this compound could potentially be used in the development of new antibacterial drugs.

Antiviral Activity

N-arylsulfonylhydrazones, a branch of acylhydrazones, have been reported to display antiviral activities . This suggests that our compound could potentially be used in the development of antiviral drugs.

Anti-inflammatory Activity

N-arylsulfonylhydrazones have also been reported to have anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory diseases.

Anti-tumor Activity

N-arylsulfonylhydrazones have been reported to display anti-tumor activities . This suggests that our compound could potentially be used in the development of anti-cancer drugs.

Inhibitors of IMP-1

N-arylsulfonylhydrazones have been reported to act as novel inhibitors of IMP-1 . IMP-1 is a metallo-beta-lactamase that confers resistance to a broad range of beta-lactam antibiotics. Therefore, our compound could potentially be used in the development of drugs to combat antibiotic resistance.

Inhibitors of Carbonic Anhydrase

N-arylsulfonylhydrazones have been reported to act as inhibitors of carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons. Therefore, our compound could potentially be used in the development of drugs to treat conditions related to these enzymes.

Green Chemistry Applications

The compound could potentially be used in green chemistry applications. For instance, a green method has been developed for the synthesis of N-arylsulfonylhydrazones via a simple grindstone procedure . This method is more efficient than solution-based methods and has many advantages, such as mild conditions, reduced pollution, short reaction time, low costs, effective reproducibility, and simplicity in process and handling .

C–S Bond Functionalization

Sulfones, including our compound, play a fundamental role in the development of novel synthetic methodologies for the creation of C–C bonds . Therefore, our compound could potentially be used in the development of new synthetic methodologies.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-17-7-5-11-21(15-17)29(25,26)23-19-13-12-18-8-6-14-24(22(18)16-19)30(27,28)20-9-3-2-4-10-20/h2-5,7,9-13,15-16,23H,6,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTUTESODBTJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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